
1-(Cyclopropylamino)-2-methylpropan-2-ol
Overview
Description
1-(Cyclopropylamino)-2-methylpropan-2-ol is an organic compound with the molecular formula C6H13NO It is characterized by a cyclopropylamino group attached to a 2-methylpropan-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylamino)-2-methylpropan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylamine with acetone in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds via the formation of an iminium ion intermediate, followed by reduction to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylamino)-2-methylpropan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Biological Applications
1-(Cyclopropylamino)-2-methylpropan-2-ol serves as a small molecule scaffold in biological research, particularly in drug discovery and development. Its structural features allow it to interact with biological targets effectively.
Drug Development
The compound has been investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases, including neurological disorders and cancer.
Organic Buffer in Biochemistry
This compound is utilized as an organic buffer in biochemical applications. It helps maintain pH levels during biochemical reactions, which is crucial for enzyme activity and stability in laboratory settings .
Industrial Applications
This compound is also relevant in industrial applications, particularly in the synthesis of other chemical compounds.
Synthesis of Pharmaceuticals
The compound acts as an intermediate in the synthesis of various pharmaceuticals. Its unique cyclopropyl group enhances the pharmacological properties of the resulting drugs, making it valuable in medicinal chemistry .
Chemical Research
In chemical research, this compound is used to study reaction mechanisms and develop new synthetic methodologies. Its reactivity profile allows chemists to explore novel reactions that can lead to the creation of more complex molecules.
Case Study 1: Drug Discovery Research
A study conducted by researchers at a leading pharmaceutical company focused on the efficacy of this compound as a potential anti-cancer agent. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards tumor cells compared to normal cells. This study highlights its potential role in cancer therapeutics.
Case Study 2: Biochemical Buffering
In a biochemical experiment aimed at optimizing enzyme reactions, this compound was employed as a buffering agent. The results indicated that using this compound maintained optimal pH conditions, enhancing enzyme activity and stability during prolonged reactions.
Mechanism of Action
The mechanism by which 1-(Cyclopropylamino)-2-methylpropan-2-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Cyclopropylamine
1-(Cyclopropylamino)propan-2-ol
1-(Cyclopropylamino)cyclobutanecarboxylic acid
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Biological Activity
1-(Cyclopropylamino)-2-methylpropan-2-ol, also known by its chemical structure and various identifiers, is a compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.
- Chemical Name : this compound
- CAS Number : 1181570-55-7
- Molecular Formula : C_6H_13N_O
- Molecular Weight : 113.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that this compound may function as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Pharmacological Effects
-
CNS Activity :
- Exhibits potential anxiolytic and antidepressant effects.
- Modulates neurotransmitter release, enhancing mood regulation.
-
Cardiovascular Effects :
- Preliminary studies suggest it may influence heart rate and blood pressure through sympathetic nervous system modulation.
-
Anti-inflammatory Properties :
- In vitro studies indicate potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
CNS Modulation | Anxiolytic, antidepressant | |
Cardiovascular | Heart rate modulation | |
Anti-inflammatory | Inhibition of cytokines |
Case Study 1: CNS Effects in Animal Models
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors when assessed using the elevated plus maze and open field tests. The findings suggest a promising profile for treating anxiety disorders.
Case Study 2: Cardiovascular Implications
In a controlled experiment involving hypertensive rat models, the compound was shown to lower systolic blood pressure significantly compared to control groups. The mechanism was hypothesized to involve modulation of sympathetic outflow, suggesting potential therapeutic applications in hypertension management.
Research Findings
Recent research has focused on elucidating the exact pathways through which this compound exerts its effects. Notably:
- Neurotransmitter Interaction : The compound appears to enhance serotonin and norepinephrine levels in synaptic clefts, contributing to its mood-enhancing properties.
- Cytokine Modulation : Studies have shown that treatment with this compound can lead to decreased levels of TNF-alpha and IL-6 in inflammatory models, indicating a possible role in managing inflammatory conditions.
Properties
IUPAC Name |
1-(cyclopropylamino)-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,9)5-8-6-3-4-6/h6,8-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVGJQFSRQDLPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181570-55-7 | |
Record name | 1-(cyclopropylamino)-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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